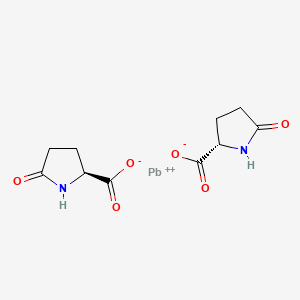
Lead bis(5-oxo-L-prolinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead bis(5-oxo-L-prolinate) is a chemical compound with the molecular formula C10H14N2O6Pb. It is a lead salt of 5-oxo-L-proline, an optically active form of 5-oxoproline having L-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lead bis(5-oxo-L-prolinate) can be synthesized through the reaction of lead(II) acetate with 5-oxo-L-proline in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding 5-oxo-L-proline under stirring conditions. The mixture is then heated to facilitate the reaction, and the resulting product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of lead bis(5-oxo-L-prolinate) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
Lead bis(5-oxo-L-prolinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert lead bis(5-oxo-L-prolinate) to lead metal and other reduced forms.
Substitution: The compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include lead oxides, elemental lead, and substituted metal prolinates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lead bis(5-oxo-L-prolinate) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other lead-containing compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of lead poisoning and other lead-related disorders.
Wirkmechanismus
The mechanism of action of lead bis(5-oxo-L-prolinate) involves its interaction with biological molecules and cellular pathways. The compound can bind to proteins and enzymes, affecting their function and activity. It may also interact with cellular membranes and other structures, leading to various biological effects. The specific molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lead acetate: Another lead salt with different chemical properties and applications.
Lead nitrate: A lead compound used in various industrial processes.
Lead oxalate: A lead salt with distinct chemical and physical properties.
Uniqueness
Lead bis(5-oxo-L-prolinate) is unique due to its specific chemical structure and the presence of the 5-oxo-L-proline ligandIts ability to participate in various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
85392-77-4 |
|---|---|
Molekularformel |
C10H12N2O6Pb |
Molekulargewicht |
463 g/mol |
IUPAC-Name |
lead(2+);(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Pb/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI-Schlüssel |
OJXFZRWEZWLNAO-QHTZZOMLSA-L |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Pb+2] |
Kanonische SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12642030.png)
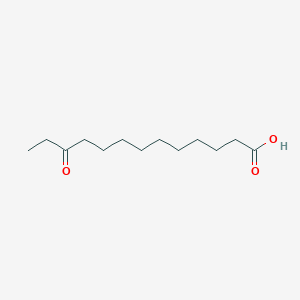
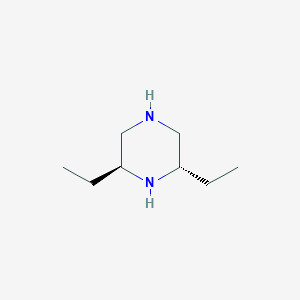
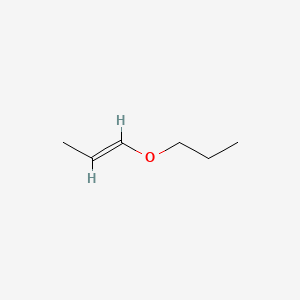
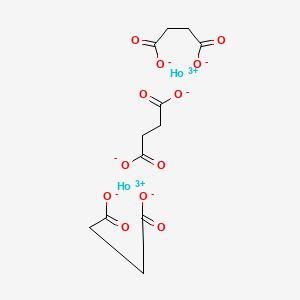

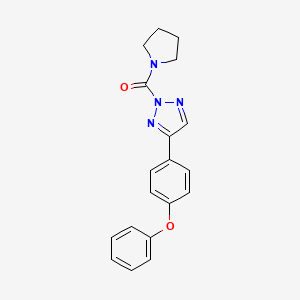
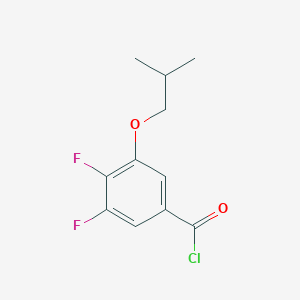
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)


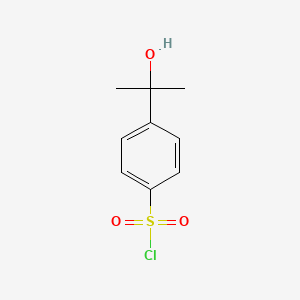
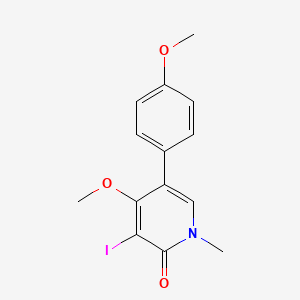
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
